molecular formula C14H17N3O2 B2620006 N-[2-Oxo-1-(pyridin-2-ylmethyl)piperidin-3-yl]prop-2-enamide CAS No. 2174758-53-1

N-[2-Oxo-1-(pyridin-2-ylmethyl)piperidin-3-yl]prop-2-enamide

Cat. No.: B2620006
CAS No.: 2174758-53-1
M. Wt: 259.309
InChI Key: HXARUBQYNNGTLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. Researchers have designed and synthesized novel derivatives based on the pyrazinamide scaffold. These derivatives were specifically tailored to exhibit anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The synthetic route likely includes functional group transformations, cyclization, and condensation reactions.


Molecular Structure Analysis

The molecular structure of N-[2-Oxo-1-(pyridin-2-ylmethyl)piperidin-3-yl]prop-2-enamide comprises a piperidine ring, a pyridine moiety, and an enamide group. The pyridine-2-ylmethyl substituent contributes to its pharmacological properties. Single crystals of some derivatives have been developed, allowing for detailed structural analysis .

Properties

IUPAC Name

N-[2-oxo-1-(pyridin-2-ylmethyl)piperidin-3-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-2-13(18)16-12-7-5-9-17(14(12)19)10-11-6-3-4-8-15-11/h2-4,6,8,12H,1,5,7,9-10H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXARUBQYNNGTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCN(C1=O)CC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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